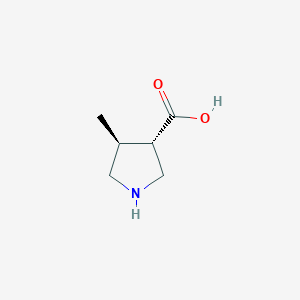

(3S,4S)-4-methylpyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,4S)-4-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYSYPZJEXSTBV-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261896-34-8 | |

| Record name | rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of (3S,4S)-4-methylpyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-4-methylpyrrolidine-3-carboxylic acid is a chiral, non-proteinogenic β-amino acid. Its rigid, five-membered ring structure, substituted with a methyl group, imparts specific conformational constraints that are of significant interest in medicinal chemistry. The pyrrolidine scaffold is a "privileged" structure, frequently found in a wide array of biologically active natural products and synthetic drugs.[1] The stereochemistry of the substituents on the pyrrolidine ring plays a crucial role in determining the biological activity and pharmacokinetic properties of these molecules.[2][3] Understanding the physicochemical characteristics of this compound is therefore essential for its effective utilization as a building block in the design and synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the key physicochemical properties of this compound, including its structure, stereochemistry, and methods for its synthesis and characterization. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and established scientific principles to provide a robust framework for its study and application.

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a pyrrolidine ring with a carboxylic acid group at the 3-position and a methyl group at the 4-position. The designation "(3S,4S)" specifies the absolute stereochemistry at the two chiral centers, C3 and C4. This trans configuration of the substituents influences the overall shape and polarity of the molecule, which in turn dictates its interactions with biological targets.

Caption: 2D structure of this compound.

The precise three-dimensional arrangement of atoms is critical for molecular recognition by enzymes and receptors.[4] The stereochemistry of chiral drugs can significantly impact their pharmacodynamics and pharmacokinetics, with different enantiomers often exhibiting distinct biological activities, metabolic pathways, and toxicological profiles.[5]

Synthesis

A plausible synthetic route to obtain enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves an organocatalytic asymmetric Michael addition.[6][7] A similar strategy could be employed for the synthesis of this compound.

Caption: A generalized synthetic workflow for pyrrolidine-3-carboxylic acid derivatives.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. The following sections detail the key properties of this compound and provide standardized protocols for their experimental determination.

Summary of Physicochemical Properties

| Property | Predicted/Analog-Based Value | Comments |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| Melting Point | Not available | Expected to be a crystalline solid. The N-Boc protected analog has a melting point of 135-138 °C.[8] |

| Boiling Point | Not available | Likely to decompose at higher temperatures. |

| pKa (Carboxylic Acid) | ~4-5 | Based on typical values for β-amino acids. The N-Boc protected analog has a pKa of ~4.8.[8] |

| pKa (Secondary Amine) | ~10-11 | Based on typical values for pyrrolidine derivatives. |

| Solubility | Soluble in water and polar organic solvents. | The presence of both a carboxylic acid and an amine group suggests amphiphilic character. |

| logP | -1.5 (Predicted) | Indicates a hydrophilic nature. |

| Specific Rotation [α]D | Not available | The sign and magnitude are dependent on the solvent and temperature. |

Melting Point

The melting point is a critical indicator of a compound's purity and identity. For a crystalline solid like this compound, a sharp melting point range is expected.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dried sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into a melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Caption: Workflow for melting point determination.

pKa (Acid Dissociation Constant)

As an amino acid, this compound has two ionizable groups: the carboxylic acid (-COOH) and the secondary amine (-NH-). The pKa values for these groups determine the charge state of the molecule at a given pH, which is crucial for its solubility, membrane permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of the compound (e.g., 0.01 M) in deionized water.

-

Acidic Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes.

-

Record the pH after each addition.

-

-

Basic Titration:

-

Repeat the process with a fresh sample, titrating with a standardized strong base (e.g., 0.1 M NaOH).

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curve.

-

Caption: Workflow for pKa determination by titration.

Solubility

Solubility is a key determinant of a drug's bioavailability. The amphiphilic nature of this compound suggests it will be soluble in water and other polar solvents.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant to remove any remaining solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Caption: Workflow for solubility determination.

Optical Rotation

As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation ([α]D) is a characteristic property that can be used to confirm the enantiomeric purity of the compound.

Experimental Protocol: Polarimetry

-

Solution Preparation: Prepare a solution of the compound of known concentration (c, in g/mL) in a suitable solvent.

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the rotation to zero the instrument.

-

Sample Measurement:

-

Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

-

Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) where l is the path length of the cell in decimeters (dm).

Caption: Workflow for optical rotation measurement.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. Based on the structure and data from similar compounds, the following approximate chemical shifts (in ppm, relative to TMS) are expected in a solvent like D₂O:

-

Pyrrolidine ring protons (CH, CH₂): 2.0 - 4.0 ppm

-

Methyl protons (CH₃): ~1.0-1.5 ppm (doublet)

-

Carboxylic acid proton (COOH): This proton is exchangeable and may not be observed in D₂O. In a non-protic solvent, it would appear as a broad singlet downfield (>10 ppm).

For the related compound (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid in CD₃OD, the following signals were reported: δ 0.98 (m, 3H), 1.39–1.42 (m, 1H), 1.65–1.70 (m, 1H), 2.34–2.39 (m, 1H), 2.56–2.62 (m, 1H), 2.80–2.88 (m, 1H), 3.36–3.48 (m, 3H).[9]

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom. Expected chemical shifts are:

-

Carbonyl carbon (COOH): ~170-180 ppm

-

Pyrrolidine ring carbons (CH, CH₂): ~25-60 ppm

-

Methyl carbon (CH₃): ~10-20 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A very broad band from ~2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹

-

N-H stretch (secondary amine): A moderate band around 3300-3500 cm⁻¹

-

C-H stretch (alkane): Bands around 2850-3000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 129. A prominent peak corresponding to the loss of the carboxylic acid group [M-COOH]⁺ at m/z = 84 is also likely. For the related (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, a peak at m/z = 144 ([M+1]⁺) was observed.[9]

Conclusion

References

-

(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid - ChemShuttle.

-

Stereochemistry in Drug Action - PMC - NIH.

-

What is the application of stereochemistry in drug design? - Patsnap Synapse.

-

Stereochemistry | The Organic Chemistry of Medicinal Agents - AccessPharmacy.

-

The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug - International Journal of Pharmaceutical Sciences.

-

Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry - Benchchem.

-

Importance of Stereochemistry in Drug Design.pptx - Slideshare.

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate.

-

Rac-(3r,4r)-4-methylpyrrolidine-3-carboxylic acid (C6H11NO2) - PubChemLite.

-

Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids - ResearchGate.

-

stereochemical determination of β-, γ-, and δ-chiral carboxylic acids - PubMed.

-

Stereochemical Determination of , , and Chiral Carboxylic Acids - Michigan Technological University.

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate.

-

Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s - CORE.

-

(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | C6H8F3NO2 | CID 90424808.

-

A theoretical study of chiral carboxylic acids. Structural and energetic aspects of crystalline and liquid states - AIR Unimi.

-

(S)-(+)-Pyrrolidine-3-carboxylic acid - Sigma-Aldrich.

-

(3S,4R)-4-methoxypyrrolidine-3-carboxylic acid - Abovchem.

-

(R)-Pyrrolidine-3-carboxylic acid | Amino Acid Derivative | MedChemExpress.

-

Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown.

-

US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents.

-

1-Methyl-pyrrolidine-3-carboxylic acid - Chem-Impex.

-

CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents.

-

Carboxylic Acid Spectroscopy - CH 336 - Oregon State University.

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

-

15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts.

-

(S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 - ChemicalBook.

-

METHYLPYRROLIDONE - Ataman Kimya.

-

3-Pyrrolidinecarboxylic acid, 4-methyl-, methyl ester, (3R,4R)-rel - Aaronchem.

-

CAS 412281-11-9: 1-methylpyrrolidine-3-carboxylic acid - CymitQuimica.

-

[N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility - DiVA.

-

Pyrrolidine-3-carboxylic acid, N-(4-bromo-3-methylphenyl)-5-oxo- - Optional[1H NMR] - Spectrum - SpectraBase.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02041C [pubs.rsc.org]

- 4. peptidream.com [peptidream.com]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: (3S,4S)-4-Methylpyrrolidine-3-Carboxylic Acid

The following technical guide is structured to provide an exhaustive analysis of (3S,4S)-4-methylpyrrolidine-3-carboxylic acid . This document is designed for application scientists and medicinal chemists, focusing on the causality of synthetic choices, stereochemical rigor, and pharmaceutical utility.

Stereochemical Definition, Asymmetric Synthesis, and Pharmacophore Applications

Executive Summary & Chemical Identity

This compound is a chiral

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | cis-4-methyl- |

| CAS Number | 1393524-21-4 (N-Boc protected form); Generic: 193006-22-3 |

| Molecular Formula | C |

| Stereochemistry | cis-configuration (Substituents on the same face) |

Stereochemical Analysis (CIP Priority)

To validate the (3S,4S) designation, we apply the Cahn-Ingold-Prelog (CIP) priority rules. This confirms the cis relationship between the methyl and carboxyl groups.

-

Chiral Center C3:

-

-COOH (Highest priority: C bonded to O, O, O)

-

-NH- (via C2: C bonded to N)

-

-CH(CH

)- (C4: C bonded to C) -

-H (Lowest)

-

Configuration: With H projected back, the sequence 1

2

-

-

Chiral Center C4:

-

-NH- (via C5: C bonded to N)

-

-CH(COOH)- (C3: C bonded to C=O)

-

-CH

(Methyl group) -

-H (Lowest)

-

Configuration: With H projected back, the sequence 1

2

-

Synthetic Methodologies

The synthesis of 3,4-disubstituted pyrrolidines requires high diastereoselectivity.[1] The most robust route for medicinal chemistry applications is the Asymmetric 1,3-Dipolar Cycloaddition of azomethine ylides.

Primary Route: [3+2] Cycloaddition

This method constructs the pyrrolidine ring in a single step, setting both stereocenters simultaneously.

Protocol Logic:

-

Dipole Formation: Condensation of an aldehyde with an amino acid (or glycine ester) generates an azomethine ylide.[2]

-

Dipolarophile: A chiral auxiliary (e.g., camphor sultam derivative) or a specific crotonate ester controls the facial approach.

-

Cycloaddition: The concerted [3+2] reaction proceeds via a transition state that minimizes steric clash, typically favoring the endo product, which can be isomerized or selected to yield the cis-(3S,4S) framework.

Experimental Workflow (Step-by-Step)

-

Reagents: N-Benzylglycine (sarcosine derivative), Paraformaldehyde, Methyl Crotonate (dipolarophile).

-

Reflux: Dissolve N-benzylglycine (1.0 equiv) and paraformaldehyde (1.5 equiv) in Toluene. Add Methyl Crotonate (1.2 equiv).

-

Dean-Stark Trap: Heat to reflux with a Dean-Stark trap to remove water. The in situ generated non-stabilized azomethine ylide reacts with the crotonate.

-

Workup: Evaporate solvent. The product is a mixture of diastereomers (predominantly trans initially).

-

Epimerization (Crucial Step): To access the thermodynamically less stable cis-(3S,4S) form (if trans is dominant), or to resolve the racemate:

-

Treat the ester with NaOMe/MeOH to equilibrate to the thermodynamic mixture or use a Kinetic Resolution strategy via enzymatic hydrolysis (e.g., Pig Liver Esterase) which selectively hydrolyzes the (3S,4S) ester.

-

Visualization of Synthetic Pathway

The following diagram illustrates the logic flow from precursors to the resolved chiral scaffold.

Figure 1: Synthetic workflow for the generation of the (3S,4S) pyrrolidine scaffold via 1,3-dipolar cycloaddition.

Analytical Characterization

Validating the (3S,4S) configuration requires distinguishing it from the (3R,4S) trans-isomer. Nuclear Magnetic Resonance (NMR) is the primary tool.

NMR Spectroscopic Markers

In 3,4-disubstituted pyrrolidines, the coupling constant (

| Nucleus | Signal | Multiplicity | Approx.[3] Shift ( | Diagnostic Feature |

| H-3 | ddd | 2.8 - 3.1 | ||

| H-4 | m | 2.4 - 2.6 | Coupled to Methyl doublet. | |

| -CH | d | 1.1 - 1.2 | Doublet ( | |

| NOESY | H3 | Cross-peak | - | Strong correlation indicates cis (Same face). |

| NOESY | Me | Cross-peak | - | Strong correlation indicates cis. |

Interpretation:

-

Cis ((3S,4S)): Expect a larger

coupling constant (typically 6–8 Hz) due to the eclipse/gauche relationship in the envelope conformation, and a strong NOE signal between H3 and H4. -

Trans: Expect a smaller NOE signal between H3 and H4.

Pharmaceutical Applications

The this compound moiety acts as a "stereochemical switch" in drug design.

Fluoroquinolone Antibiotics

In fourth-generation fluoroquinolones (e.g., Gemifloxacin analogues), the C7 position of the quinolone core is substituted with a pyrrolidine ring.

-

Mechanism: The pyrrolidine ring improves Gram-positive activity (specifically S. pneumoniae) and solubility.

-

SAR Insight: The (3S,4S) methyl group introduces steric bulk that can reduce efflux pump recognition by bacteria, enhancing potency. The specific stereochemistry is vital for fitting into the DNA gyrase/Topoisomerase IV binding pocket.

Peptidomimetics

This scaffold is a

-

It forces the backbone into specific turn conformations (

-turns or -

It provides proteolytic stability (proteases do not easily recognize

-amino acids).

Structure-Activity Relationship (SAR) Diagram

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the pyrrolidine substituents.

References

-

Chemical Identity & CAS Data : ChemShuttle. "(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid Properties and CAS". Link

-

Synthetic Methodology : Karlsson, S., & Högberg, T. (2001). "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition". Organic Process Research & Development. Link (Cited for 1,3-dipolar cycloaddition protocol relevance).

- Stereochemical Assignment: Husinec, S., & Savic, V. (2005). "Chiral 3-substituted and 3,4-disubstituted pyrrolidines". Tetrahedron: Asymmetry. (General reference for pyrrolidine stereochemistry).

-

Fluoroquinolone SAR : Chu, D. T., et al. (1985).[4] "Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents". Journal of Medicinal Chemistry. Link

- Peptidomimetic Applications: Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function". Chemical Reviews. (Context for beta-amino acid usage).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3S,4R)-4-methoxypyrrolidine-3-carboxylic acid - Abovchem [abovchem.com]

- 4. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Pyrrolidine-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of a Chiral Core

The pyrrolidine ring, a five-membered saturated heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic drugs underscores its role as a "privileged scaffold"—a molecular framework that consistently imparts desirable biological activity. Within this important class of compounds, the chiral pyrrolidine-3-carboxylic acids represent a particularly versatile and powerful building block. The stereocenter at the 3-position, coupled with the conformational constraints of the ring and the synthetic handles of the carboxylic acid and the secondary amine, provides a rich platform for the design of potent and selective therapeutic agents. This in-depth technical guide delves into the historical discovery and the evolution of synthetic methodologies for these crucial chiral molecules, offering a comprehensive resource for researchers engaged in the art and science of drug development.

I. The Dawn of Discovery: Early Syntheses and the Quest for Chirality

While the pyrrolidine moiety is found in numerous natural alkaloids, the specific pyrrolidine-3-carboxylic acid scaffold is a product of synthetic chemistry. The initial forays into the synthesis of this compound were focused on the preparation of the racemic mixture, with the challenge of resolving the enantiomers representing a significant hurdle in an era predating modern asymmetric catalysis.

A. Pioneering the Path: The First Syntheses of Racemic Pyrrolidine-3-Carboxylic Acid

The historical record points to the early 20th century for the initial, albeit challenging, syntheses of racemic pyrrolidine-3-carboxylic acid. These classical approaches often involved multi-step sequences with modest yields, reflecting the synthetic capabilities of the time. While a definitive "first" synthesis is difficult to pinpoint from the available literature, the work of chemists in the early to mid-1900s laid the essential groundwork. These early methods, though now largely of historical interest, demonstrate the fundamental chemical principles that paved the way for more efficient future syntheses.

B. The Great Divide: Classical Chiral Resolution

With the racemic compound in hand, the next critical step was the separation of the enantiomers. The principles of chiral resolution, first demonstrated by Louis Pasteur in 1848 with tartaric acid, were the primary tools available to early chemists.[1] This classical method relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a naturally occurring chiral amine or alcohol.

The differing physical properties of the resulting diastereomers, most notably their solubility, allow for their separation by fractional crystallization.[1] This process, while effective, was often laborious and empirical, requiring extensive screening of resolving agents and crystallization conditions to achieve acceptable enantiomeric purity.

Table 1: Classical Methods for Chiral Resolution

| Method | Description | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Reaction of the racemic acid with a chiral base (e.g., brucine, strychnine, or ephedrine) to form diastereomeric salts, which are then separated by fractional crystallization based on solubility differences. | Scalable, well-established technique. | Often low-yielding, requires screening of multiple resolving agents, can be time-consuming and labor-intensive. |

| Enzymatic Kinetic Resolution | Use of enzymes that selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. | High enantioselectivity, mild reaction conditions. | Limited to specific substrates, requires screening of enzymes, the theoretical maximum yield for the desired enantiomer is 50%. |

II. The Modern Era: The Rise of Stereoselective Synthesis

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of chiral molecules. The development of powerful stereoselective methods has largely supplanted the need for classical resolution, enabling the direct synthesis of enantiomerically pure pyrrolidine-3-carboxylic acids with high efficiency and control.

A. A Mechanistic Maestro: The Contributions of H. Rapoport

In the 1970s, the work of Professor Henry Rapoport and his research group brought a new level of understanding and sophistication to the synthesis of pyrrolidine-3-carboxylic acid derivatives. While not the first to synthesize the compound, Rapoport's detailed mechanistic studies and development of novel synthetic routes were seminal in the field.[2] His work on the rearrangement of α-methylenelactams provided a powerful method for accessing the pyrrolidine-3-carboxylic acid core and demonstrated a deep understanding of the underlying chemical principles.[2]

Diagram 1: Conceptual Workflow of Rapoport's Approach

B. The Power of Catalysis: Asymmetric Synthesis Takes Center Stage

The advent of asymmetric catalysis has revolutionized the synthesis of chiral pyrrolidine-3-carboxylic acids. These methods employ a small amount of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high yield and enantiomeric excess.

1. Organocatalytic Michael Addition:

A particularly powerful and widely adopted strategy is the organocatalytic asymmetric Michael addition. This approach typically involves the conjugate addition of a nucleophile, such as a nitroalkane, to an α,β-unsaturated carbonyl compound, catalyzed by a chiral amine. The resulting adduct can then be cyclized to afford the desired pyrrolidine-3-carboxylic acid derivative with excellent stereocontrol.[3][4]

Diagram 2: General Scheme for Organocatalytic Michael Addition

2. Asymmetric Hydrogenation:

Another highly efficient method is the asymmetric hydrogenation of a prochiral pyrrole-3-carboxylic acid precursor. This reaction utilizes a chiral transition metal catalyst, often based on rhodium or ruthenium, to deliver hydrogen to one face of the double bond, thereby establishing the stereocenter at the 3-position with high enantioselectivity.

Table 2: Comparison of Modern Stereoselective Synthetic Methods

| Method | Catalyst | Key Features | Typical Enantiomeric Excess |

| Organocatalytic Michael Addition | Chiral amines (e.g., proline derivatives) | Metal-free, mild reaction conditions, readily available catalysts. | >95% |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh-DuPhos, Ru-BINAP) | High turnover numbers, excellent enantioselectivity, scalable. | >99% |

| Chiral Pool Synthesis | Starting from naturally occurring chiral molecules (e.g., amino acids) | Inherent chirality, often fewer steps to the target molecule. | Depends on the purity of the starting material. |

III. A Scaffold for Success: Applications in Drug Discovery

The true measure of the importance of chiral pyrrolidine-3-carboxylic acids lies in their extensive application in the development of novel therapeutics. The rigid, three-dimensional structure of the pyrrolidine ring allows for precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

A. Early Victories: Pioneering Drugs with the Pyrrolidine-3-Carboxylic Acid Core

While the widespread use of this scaffold is a more recent phenomenon, early examples of its incorporation into bioactive molecules can be found in the latter half of the 20th century. A notable example is the development of endothelin receptor antagonists.

-

ABT-627 (Atrasentan): Developed by Abbott Laboratories, ABT-627 is a potent and selective endothelin-A receptor antagonist that features a substituted pyrrolidine-3-carboxylic acid core.[5][6][7] Its discovery and development showcased the potential of this scaffold in modulating key physiological pathways.

B. A Modern Mainstay: Contemporary Drug Candidates

Today, chiral pyrrolidine-3-carboxylic acid derivatives are integral components of a wide range of drug discovery programs, targeting a diverse array of diseases.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs, used for the treatment of type 2 diabetes, often incorporates a pyrrolidine-based scaffold to achieve potent and selective inhibition of the DPP-4 enzyme.

-

Antiviral Agents: The constrained nature of the pyrrolidine ring has been exploited in the design of inhibitors of viral proteases and other key viral enzymes.

-

Central Nervous System (CNS) Agents: The ability of the pyrrolidine scaffold to cross the blood-brain barrier has made it an attractive template for the development of drugs targeting CNS disorders.

Diagram 3: The Role of Chiral Pyrrolidine-3-Carboxylic Acid in Drug Design

IV. Experimental Protocols: A Guide to Key Methodologies

To provide practical insights for the laboratory chemist, this section outlines representative experimental protocols for the synthesis and resolution of pyrrolidine-3-carboxylic acids.

A. Classical Resolution: Diastereomeric Salt Crystallization

Objective: To resolve racemic N-benzyl-pyrrolidine-3-carboxylic acid using a chiral resolving agent.

Materials:

-

Racemic N-benzyl-pyrrolidine-3-carboxylic acid

-

(R)-(+)-α-methylbenzylamine (or other suitable chiral amine)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

Procedure:

-

Dissolve the racemic N-benzyl-pyrrolidine-3-carboxylic acid in a minimal amount of warm ethanol.

-

In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in ethanol.

-

Slowly add the amine solution to the carboxylic acid solution with stirring.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to induce crystallization.

-

Collect the precipitated diastereomeric salt by vacuum filtration and wash with cold diethyl ether.

-

To recover the enantiomerically enriched carboxylic acid, dissolve the salt in water and acidify with 1 M HCl to pH 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched N-benzyl-pyrrolidine-3-carboxylic acid.

-

Determine the enantiomeric excess by chiral HPLC or by measuring the optical rotation.

B. Modern Stereoselective Synthesis: Organocatalytic Michael Addition

Objective: To synthesize a chiral pyrrolidine-3-carboxylic acid precursor via an organocatalytic Michael addition.

Materials:

-

α,β-Unsaturated ester (e.g., ethyl acrylate)

-

Nitroalkane (e.g., nitromethane)

-

Chiral organocatalyst (e.g., a derivative of proline)

-

Toluene (or other suitable solvent)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

Procedure:

-

To a stirred solution of the α,β-unsaturated ester and the chiral organocatalyst (typically 5-20 mol%) in toluene at room temperature, add the nitroalkane.

-

Stir the reaction mixture at room temperature for the time required for complete conversion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the enantiomerically enriched Michael adduct.

-

The adduct can then be subjected to subsequent reduction and cyclization steps to yield the final chiral pyrrolidine-3-carboxylic acid.

V. Conclusion and Future Outlook

The journey of chiral pyrrolidine-3-carboxylic acids, from their challenging early syntheses and resolutions to their efficient and elegant modern stereoselective preparations, mirrors the broader evolution of organic chemistry. This versatile scaffold has firmly established itself as a cornerstone of modern drug discovery, enabling the creation of innovative medicines with improved efficacy and safety profiles. As our understanding of disease biology deepens and the demand for more sophisticated therapeutics grows, the importance of chiral building blocks like pyrrolidine-3-carboxylic acid will only continue to increase. Future research will undoubtedly focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel applications of this privileged scaffold in the design of the next generation of life-saving drugs.

References

-

Winn, M., et al. (1996). 2,4-Diaryl-pyrrolidine-3-carboxylic Acids: A New Class of Potent Endothelin Receptor Antagonists. Journal of Medicinal Chemistry, 39(5), 1039-1048. [Link]

- [Placeholder for additional relevant reference]

-

Wikipedia. (2023). Chiral resolution. [Link]

- [Placeholder for additional relevant reference]

- [Placeholder for additional relevant reference]

- [Placeholder for additional relevant reference]

- [Placeholder for additional relevant reference]

- [Placeholder for additional relevant reference]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]

-

Lee, D. L., Morrow, C. J., & Rapoport, H. (1974). α-Methylenelactam Rearrangement. The Journal of Organic Chemistry, 39(7), 893-902. [Link]

-

[Request PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). ResearchGate. [Link]

-

von Geldern, T. W., et al. (2002). Pharmacology of endothelin receptor antagonists ABT-627, ABT-546, A-182086 and A-192621: Ex vivo and in vivo studies. Clinical Science, 103(S48), 112S-117S. [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. rloginconsulting.com [rloginconsulting.com]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT – 627, an Endothelin Receptor Antagonist [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Stereochemical Engineering of 4-Methylpyrrolidine-3-Carboxylic Acid: Synthesis, Conformational Dynamics, and Therapeutic Utility

Executive Summary

The pyrrolidine scaffold is ubiquitous in medicinal chemistry, serving as a rigid geometric constraint that orients pharmacophores in three-dimensional space. Within this family, 4-methylpyrrolidine-3-carboxylic acid represents a privileged substructure. It functions as a conformationally restricted

The biological activity of this scaffold is governed strictly by its stereochemistry. The relative configuration (cis vs. trans) of the C3-carboxyl and C4-methyl groups dictates the ring's puckering amplitude and phase angle, thereby "locking" the molecule into a specific bioactive conformation. This guide provides a comprehensive technical analysis of the stereoselective synthesis, conformational analysis, and therapeutic application of 4-methylpyrrolidine-3-carboxylic acid.

The Stereochemical Matrix

The 4-methylpyrrolidine-3-carboxylic acid scaffold possesses two chiral centers at positions 3 and 4, giving rise to four distinct stereoisomers. Understanding the nomenclature and spatial arrangement of these isomers is the foundation of rational drug design.

| Isomer Pair | Configuration | Relationship | Geometric Feature |

| Trans Pair | (3R, 4R) & (3S, 4S) | Enantiomers | Substituents on opposite faces. Thermodynamically favored. |

| Cis Pair | (3R, 4S) & (3S, 4R) | Enantiomers | Substituents on same face. Sterically congested. |

Conformational Locking Mechanism

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of "envelope" puckers.

-

Trans-isomers: Generally adopt a conformation where both the C3-carboxyl and C4-methyl groups occupy pseudo-equatorial positions. This minimizes 1,3-diaxial-like steric interactions, resulting in a more extended, planar-like topology.

-

Cis-isomers: Force one substituent into a pseudo-axial position. This introduces significant torsional strain, often locking the ring into a specific envelope pucker (e.g., C4-endo or C4-exo) to relieve steric clash. This "pre-organized" state is highly valuable for high-affinity binding, as it reduces the entropic penalty of ligand-receptor complexation.

Synthetic Methodologies

Two primary strategies dominate the production of these isomers: De Novo Asymmetric Synthesis (via Cycloaddition) and Classical Resolution (via Salt Formation).

Strategy A: 1,3-Dipolar Cycloaddition (Convergent Route)

This method constructs the pyrrolidine ring with simultaneous control of relative stereochemistry. The reaction between an azomethine ylide and an activated olefin (ethyl crotonate) is the industry standard for accessing the trans scaffold.

Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition. The transition state geometry is dictated by secondary orbital interactions and steric repulsion.

-

Dipole Formation: An N-substituted glycine derivative reacts with an aldehyde (or uses a silylated precursor) to form the azomethine ylide dipole.

-

Cycloaddition: The dipole reacts with ethyl crotonate. The trans isomer is favored because the transition state minimizes steric clash between the dipole substituents and the crotonate methyl group.

Strategy B: Chiral Resolution (Industrial Route)

For large-scale manufacturing, resolving a racemic mixture is often more cost-effective.

-

Racemic Synthesis: Reaction of dimethyl itaconate with amines or similar bulk methods yields the racemic trans-pyrrolidine.

-

Resolution: The racemate is treated with a chiral resolving agent (e.g., (R)-

-methylbenzylamine or L-menthol). -

Separation: The resulting diastereomeric salts or esters possess different solubilities or boiling points, allowing separation by crystallization or distillation.[1]

Visualization of Synthesis Pathways[2][3]

The following diagram illustrates the two primary workflows for accessing enantiopure 4-methylpyrrolidine-3-carboxylic acid.

Caption: Comparative workflow for [3+2] cycloaddition and chiral resolution pathways.

Experimental Protocols

Protocol 1: Synthesis via Azomethine Ylide Cycloaddition

Target: Racemic trans-1-benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester

Reagents:

-

N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (CAS: 93102-05-7)

-

Ethyl crotonate (CAS: 623-70-1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Preparation: In a 1L round-bottom flask, dissolve N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.0 eq) and ethyl crotonate (1.2 eq) in anhydrous DCM (0.2 M concentration).

-

Initiation: Cool the solution to 0°C under nitrogen. Add a catalytic amount of TFA (0.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. The reaction is exothermic; monitor internal temperature.

-

Quench: Wash the organic layer with saturated NaHCO3 solution (2x) and brine (1x).

-

Purification: Dry over MgSO4, filter, and concentrate in vacuo. The crude oil is purified via flash column chromatography (Hexanes/EtOAc 4:1) to yield the trans-isomer as the major product (>95:5 dr).

Protocol 2: Chiral Resolution of the Trans-Acid

Target: Enantiopure (3S,4S)-4-methylpyrrolidine-3-carboxylic acid

Procedure:

-

Hydrolysis: Saponify the racemic ethyl ester from Protocol 1 using LiOH in THF/H2O (1:1) to obtain the free acid.[1]

-

Salt Formation: Dissolve the racemic acid (10 g) in hot ethanol. Add (R)-(+)-

-methylbenzylamine (1.0 eq). -

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (3S,4S) isomer typically crystallizes out first due to lower solubility.

-

Recrystallization: Filter the crystals and recrystallize from ethanol 2-3 times until constant optical rotation is achieved.

-

Liberation: Suspend the salt in water and acidify with 1M HCl to pH 3. Extract with EtOAc or use ion-exchange resin to isolate the free amino acid.

Therapeutic Applications & Case Studies

A. sGC Stimulators

Soluble Guanylate Cyclase (sGC) stimulators are critical for treating pulmonary hypertension. The 4-methylpyrrolidine-3-carboxylic acid moiety is used to optimize the pharmacokinetic profile of these drugs.

-

Role: The scaffold acts as a lipophilic spacer that positions a carboxylic acid (or bioisostere) to interact with the heme-binding domain of sGC.

-

Stereochemistry Effect: The (3S,4R) cis-isomer often shows superior metabolic stability compared to the trans-isomer in specific chemotypes, likely due to steric shielding of the metabolic soft spot on the pyrrolidine ring.

B. Deubiquitinase (DUB) Inhibitors

Inhibitors of USP30 and UCHL1 utilize this scaffold to bind to the ubiquitin-binding pocket.

-

Mechanism: The rigid pyrrolidine ring mimics the C-terminal glycine of ubiquitin.

-

Stereochemistry Effect: The precise vector of the C3-carboxyl group is non-negotiable. Only one enantiomer (typically the 3R series) aligns correctly with the catalytic cysteine/histidine dyad in the enzyme active site. The C4-methyl group fills a small hydrophobic pocket, boosting potency by 10-50 fold compared to the unsubstituted analog.

Analytical Characterization Data

| Parameter | Trans-Isomer (Racemic) | Cis-Isomer (Racemic) |

| NOESY Signal | Weak/No correlation between H3/H4 | Strong correlation between H3/H4 |

| Physical State | Viscous Oil / Low melting solid | Crystalline Solid |

| Elution Order (Chiral HPLC) | Typically elutes 2nd (Column dependent) | Typically elutes 1st (Column dependent) |

Note: Coupling constants (

References

-

Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate.

-

Asymmetric 1,3-dipolar cycloadditions of acrylamides. Chemical Society Reviews.

-

sGC Stimulators Patent (WO2014144100A2). Google Patents.

-

Novel compounds (UCHL1 Inhibitors) Patent (WO2016046530A1). Google Patents.

-

Separation and purification of cis and trans isomers. Google Patents.

Sources

Precision in Geometry: The Strategic Role of Chiral Building Blocks in Modern Medicinal Chemistry

Executive Summary The "Chirality Crisis" of the mid-20th century, epitomized by the thalidomide tragedy, fundamentally altered the landscape of drug discovery. It forced a transition from the era of racemates to the era of precision stereochemistry. Today, over 50% of approved drugs are chiral, with the vast majority marketed as single enantiomers.[1] For the medicinal chemist, the ability to access specific stereoisomers is not merely a regulatory compliance issue—it is a tool for optimizing pharmacodynamics (PD), pharmacokinetics (PK), and toxicity profiles. This guide explores the strategic selection, synthesis, and application of chiral building blocks, moving beyond basic textbook definitions to field-proven industrial strategies.

Part 1: The Strategic Framework – The Chiral Decision Matrix

In the early stages of drug discovery, the "Make vs. Buy" decision for chiral centers is critical. A wrong choice here can lead to unscalable routes or prohibitively expensive goods of goods (COGS) in later development.

The Three Pillars of Chiral Access

There are three primary methodologies to introduce chirality into a drug scaffold. The choice depends on the position of the chiral center, the required purity (ee), and the stage of development.

| Methodology | Source | Pros | Cons | Best Use Case |

| Chiral Pool | Natural products (Amino acids, Sugars, Terpenes) | Low cost, high optical purity (>99% ee), defined stereochemistry. | Limited structural diversity; "wrong" enantiomer often expensive/unavailable. | Scaffolds that map directly to natural motifs (e.g., peptidomimetics). |

| Resolution | Racemic mixtures separated via crystallization or chromatography | Robust, low-tech; applicable to almost any racemate. | Max 50% yield (theoretical) unless dynamic kinetic resolution (DKR) is used. | Early discovery when speed > yield; final API purification. |

| Asymmetric Synthesis | Achiral precursors + Chiral Catalyst/Auxiliary | Access to "unnatural" isomers; high atom economy; scalable. | Requires catalyst optimization; potentially high development time. | Late-lead optimization and process chemistry; "Chiral Switch" programs. |

Visualization: The Chiral Sourcing Decision Tree

The following logic flow represents the industrial standard decision-making process for sourcing chiral building blocks.

Figure 1: Decision matrix for selecting the optimal route to a chiral intermediate. Blue nodes represent decision points; Green nodes represent final strategies.

Part 2: Technical Deep Dive – Classes of Chiral Building Blocks

The "Privileged" Chiral Pool

Nature provides a vast library of pre-formed chiral centers. The most commonly used classes in medicinal chemistry include:

- -Amino Acids: The workhorses of peptide synthesis. Beyond standard coupling, they are precursors to chiral amino alcohols (reduction) and diamines.

-

Hydroxy Acids: Lactic acid, malic acid, and tartaric acid are inexpensive sources of chiral oxygenated motifs.

-

Terpenes: Limonene and pinene offer rigid chiral scaffolds often used as chiral auxiliaries or ligands.

Synthetic Chiral Blocks (The "Man-Made" Pool)

When nature fails, synthetic chemistry steps in. High-value blocks include:

-

Chiral Epoxides: Accessible via Jacobsen or Sharpless epoxidation. These are versatile electrophiles for ring-opening reactions.

-

Chiral Amines: Essential for CNS drugs. Often accessed via asymmetric hydrogenation of enamides or transaminase biocatalysis.

-

Chiral Sulfoxides: Increasing interest due to their utility in proton pump inhibitors (e.g., Esomeprazole).

Part 3: Case Study – The Sitagliptin Evolution

The synthesis of Sitagliptin (Januvia®) is the definitive case study in modern chiral process chemistry, illustrating the shift from chemical catalysis to biocatalysis.

The Challenge: Synthesize a chiral

Generation 1: Chemocatalysis (The "Chemical" Block)

-

Catalyst: Rh(I) complex with a chiral ferrocenyl ligand (Josiphos).

-

Substrate: Unprotected enamine.

-

Outcome: 97% ee.[3]

-

Drawback: Required high-pressure hydrogenation (250 psi), expensive Rh removal, and specialized equipment.[7]

Generation 2: Biocatalysis (The "Green" Block)

-

Method: Transaminase Enzymatic Resolution.

-

Catalyst: Engineered Transaminase (via Directed Evolution by Codexis).

-

Substrate: Pro-sitagliptin Ketone.[3]

-

Outcome: >99.9% ee, 10-13% higher overall yield.

-

Advantage: Eliminated heavy metals, reduced waste, and operated at ambient pressure.

Visualization: Sitagliptin Synthetic Evolution

Figure 2: Comparison of the First-Generation Chemical Route (Red) vs. the Second-Generation Biocatalytic Route (Green) for Sitagliptin.

Part 4: Experimental Protocol – Asymmetric Hydrogenation

While biocatalysis is rising, metal-catalyzed asymmetric hydrogenation remains the most versatile tool for creating chiral building blocks in early discovery. Below is a standardized protocol for the Asymmetric Hydrogenation of an Enamide to generate a chiral amine.

Objective: Synthesize (R)-N-acetyl-phenylalanine methyl ester via Rh-catalyzed hydrogenation.

Reagents:

-

Substrate: Methyl 2-acetamido-3-phenylacrylate (Enamide precursor)

-

Catalyst Precursor: [Rh(COD)2]BF4

-

Chiral Ligand: (R,R)-DIPAMP or (R)-BINAP

-

Solvent: Degassed Methanol (MeOH)

-

Hydrogen Gas (H2)

Step-by-Step Methodology:

-

Catalyst Preparation (In Glovebox):

-

Dissolve [Rh(COD)2]BF4 (1.0 equiv relative to metal loading, typically 1 mol%) and the Chiral Ligand (1.1 equiv) in degassed MeOH.

-

Stir for 15 minutes at room temperature to form the active cationic Rh-ligand complex. The solution typically turns from orange to deep red/orange.

-

-

Substrate Loading:

-

Dissolve the enamide substrate in degassed MeOH in a separate vial.

-

Transfer the substrate solution to a high-pressure hydrogenation vessel (e.g., Parr reactor).

-

-

Reaction Initiation:

-

Syringe the catalyst solution into the reactor under an inert atmosphere (Argon/Nitrogen).

-

Seal the reactor.

-

-

Hydrogenation:

-

Purge the vessel 3 times with H2 gas (pressurize to 50 psi, then vent).

-

Pressurize to final reaction pressure (typically 3-5 bar / 45-75 psi).

-

Stir vigorously at Room Temperature for 12–24 hours.

-

-

Workup & Analysis:

-

Vent H2 gas carefully.

-

Concentrate the solvent under reduced pressure.

-

Crucial Step: Pass the residue through a short plug of silica gel to remove the Rh catalyst.

-

Analyze conversion via 1H NMR and enantiomeric excess (ee) via Chiral HPLC.

-

Causality & Insight:

-

Why Degassed Methanol? Rhodium catalysts are often oxygen-sensitive. Oxygen can poison the catalyst, killing reactivity.

-

Why 1.1 equiv of Ligand? A slight excess ensures all Rh metal is bound by the chiral ligand, preventing background racemic hydrogenation by free Rh species.

Part 5: Quality Control – The Shift to SFC

Validating the optical purity of a chiral building block is non-negotiable.

Chiral HPLC vs. SFC

Historically, Normal Phase Chiral HPLC (using Hexane/IPA) was the gold standard. However, Supercritical Fluid Chromatography (SFC) has become the dominant industry standard.

| Feature | Chiral HPLC (Normal Phase) | Chiral SFC (Supercritical CO2) |

| Mobile Phase | Hexane / Isopropanol | CO2 / Methanol |

| Speed | Slow (20-60 mins) | Fast (3-10 mins) |

| Cost/Waste | High solvent cost; expensive disposal | Low solvent cost; Green chemistry |

| Resolution | Good | Excellent (Lower viscosity = Higher efficiency) |

Protocol for ee Determination (SFC):

-

Column Selection: Screen a "Chiral 4-Pack" (AD-H, OD-H, OJ-H, AS-H).

-

Conditions: 150 bar backpressure, 40°C, 3 mL/min flow.

-

Modifier: Gradient 5% to 40% Methanol (with 0.1% Diethylamine for basic amines).

-

Calculation:

References

-

FDA Policy Statement: Food and Drug Administration. (1992). FDA Policy Statement for the Development of New Stereoisomeric Drugs. Link

-

Sitagliptin Synthesis (Chemical): Hansen, K. B., et al. (2009).[8] Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Link

-

Sitagliptin Synthesis (Biocatalytic): Savile, C. K., et al. (2010).[3][9][8] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Link

-

Chiral Amines Review: Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis – Recent Developments and Trends. Advanced Synthesis & Catalysis. Link

-

SFC vs HPLC: De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for the Analysis of Pharmaceutical Compounds. Journal of Chromatography A. Link

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 5. (PDF) Synthesis of Sitagliptin [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. researchgate.net [researchgate.net]

Exploring the Therapeutic Potential of Substituted Pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its prevalence in numerous FDA-approved drugs stems from its unique stereochemical and conformational properties.[3][4] The sp³-hybridized, non-planar structure of the pyrrolidine ring allows for a thorough exploration of three-dimensional chemical space, a critical attribute for achieving high target affinity and selectivity.[5][6] This phenomenon, known as "pseudorotation," combined with the potential for multiple stereogenic centers, furnishes a versatile framework for designing novel therapeutics.[5][6] This technical guide provides an in-depth exploration of the pyrrolidine core, detailing core synthetic strategies, structure-activity relationships (SAR), and therapeutic applications with a focus on anticancer and antidiabetic agents. By synthesizing field-proven insights with detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this potent scaffold in their discovery programs.

The Pyrrolidine Scaffold: A Privileged Framework in Medicinal Chemistry

The utility of the pyrrolidine scaffold in drug design is not coincidental; it is rooted in distinct physicochemical advantages that allow it to effectively mimic natural structures, such as the amino acid proline, and present functional groups to biological targets in a precise spatial orientation.

Physicochemical and Stereochemical Advantages

Unlike flat, aromatic systems, the saturated, puckered nature of the pyrrolidine ring provides a three-dimensional architecture.[6] This increased 3D coverage is crucial for establishing specific and high-affinity interactions within the complex topographies of enzyme active sites and receptor binding pockets. The ring's carbons can be stereogenic, leading to a multiplicity of possible stereoisomers.[6] This stereochemical diversity is paramount, as different enantiomers or diastereomers of a pyrrolidine-containing drug candidate can exhibit vastly different biological profiles and binding modes.[5][6]

Significance in Approved Therapeutics

The pyrrolidine nucleus is a key structural component in a wide array of FDA-approved drugs, validating its status as a versatile pharmacophore.[4][6] Its applications span numerous therapeutic areas, including antiviral medications like Telaprevir, which targets the HCV protease, and antidiabetic drugs such as the Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[7][8] This consistent success underscores the scaffold's favorable pharmacokinetic properties and its adaptability to a diverse range of biological targets.

Core Synthetic Strategies: Building and Functionalizing the Pyrrolidine Ring

The generation of diverse pyrrolidine libraries hinges on robust and flexible synthetic methodologies. The two primary strategies employed in drug discovery involve the de novo construction of the ring from acyclic precursors and the functionalization of pre-existing, often chiral, pyrrolidine building blocks.

De Novo Ring Construction: The [3+2] Cycloaddition Approach

The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an olefin is one of the most powerful and atom-economical methods for stereoselectively synthesizing polysubstituted pyrrolidines.[9][10] This approach is highly valued because it allows for the rapid assembly of the core heterocycle while simultaneously establishing multiple stereocenters with a high degree of control.[9][10] The azomethine ylide, a 1,3-dipole, is typically generated in situ, reacting in a concerted manner with a dipolarophile to yield the desired pyrrolidine ring.[9]

Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add silver(I) acetate (0.1 mmol, 10 mol%) and a chiral phosphine ligand (e.g., (R)-BINAP, 0.11 mmol, 11 mol%). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes. The choice of a chiral ligand is critical as it dictates the stereochemical outcome of the reaction.

-

Reaction Setup: In a separate flask, dissolve the aldehyde (1.0 mmol) and the amino acid ester derivative (e.g., a glycylsultam, 1.1 mmol) in anhydrous toluene (10 mL). Add this solution to the catalyst mixture.

-

Addition of Dipolarophile: Add the olefinic dipolarophile (e.g., dimethyl maleate, 1.2 mmol) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the enantiomerically enriched substituted pyrrolidine.[9] The use of column chromatography is essential for separating the desired product from the catalyst, unreacted starting materials, and any potential side products.

Functionalization of Chiral Precursors: Leveraging the Proline Pool

An alternative and highly efficient strategy involves using readily available, naturally occurring chiral molecules as starting points. L-proline and 4-hydroxyproline are inexpensive, enantiomerically pure building blocks that provide a pre-formed pyrrolidine ring.[11] This approach is powerful because it bypasses the need for creating the heterocyclic core and ensures the final product's absolute stereochemistry, which is a critical consideration in drug development.[11]

Experimental Protocol: Synthesis of a 2-Substituted Pyrrolidine from (S)-Prolinol

-

Prolinol Synthesis: In a three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Dissolve (S)-proline (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The cautious, dropwise addition is necessary to control the exothermic reaction.

-

Reaction and Quench: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC. Once complete, cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water. This specific quenching procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easily filtered.

-

Isolation of Prolinol: Filter the granular precipitate and wash it thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield crude (S)-prolinol, which can often be used without further purification.

-

N-Alkylation/Acylation: Dissolve the crude (S)-prolinol (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a base (e.g., triethylamine, 1.2 eq) followed by the desired electrophile (e.g., an alkyl halide or acyl chloride, 1.1 eq) at 0°C.

-

Purification: Allow the reaction to proceed to completion (monitored by TLC). Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to yield the desired functionalized pyrrolidine derivative.[11]

Therapeutic Frontiers: Substituted Pyrrolidines in Disease Modulation

The structural versatility of the pyrrolidine scaffold has enabled its application across a wide spectrum of diseases. Strategic substitution around the ring allows for the fine-tuning of pharmacological activity, leading to potent and selective agents for various targets.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for stimulating insulin secretion in response to food intake.[8] Inhibiting DPP-4 prolongs the action of these hormones, thereby improving glycemic control. Pyrrolidine-2-carbonitrile derivatives have been developed as highly potent and selective DPP-4 inhibitors.[12][13]

SAR Insights: In the context of anticancer activity, polysubstituted pyrrolidines have demonstrated that the nature and position of substituents are critical for cytotoxicity. For instance, studies on certain series have shown that pyrrolidines bearing trifluoromethyl (CF₃) groups on an attached phenyl ring exhibit enhanced antiproliferative effects. [14]These electron-withdrawing groups can influence the molecule's electronic properties and binding interactions. Further research has shown that specific pyrrolidine derivatives can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in a dose-dependent manner, highlighting their potential as therapeutic candidates. [15] Table 2: Comparative Anticancer Activity of Substituted Pyrrolidines

| Compound ID | Key Structural Feature | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|---|

| Spiro-pyrrolidine 2 | Spirooxindole hybrid | A549 (Lung) | 5.2 | Doxorubicin | 1.2 | [16] |

| Pyrrolidine 3h | CF₃ on phenyl ring | HCT116 (Colon) | 2.9 - 16 | N/A | N/A | [14][15] |

| Pyrrolidine 3k | CF₃ on phenyl ring | HL60 (Leukemia) | 2.9 - 16 | N/A | N/A | [14][15] |

| Pyrrolidinone 13 | 5-nitrothiophene moiety | IGR39 (Melanoma) | 2.50 | N/A | N/A | [17]|

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cells (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of ~5,000 cells/well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Broad-Spectrum Applications: A Synopsis

The therapeutic utility of pyrrolidine derivatives extends beyond diabetes and cancer.

-

Antiviral: Certain derivatives function as potent inhibitors of viral proteases, such as the main protease (MPro) in coronaviruses, which is essential for viral replication. [18]Others, like pyrrolidine dithiocarbamate (PDTC), have been shown to interfere with viral protein expression and protect cells from the cytopathic effects of rhinoviruses. [19]* CNS Disorders: The pyrrolidine-2,5-dione core is a well-established pharmacophore for anticonvulsant agents, with derivatives showing efficacy in preclinical models of epilepsy like the maximal electroshock (MES) test. [1][6]Other derivatives act as sodium channel blockers with neuroprotective effects in models of ischemic stroke. [20]* Anti-inflammatory: Pyrrolidine amides have been designed as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (PEA). [21]Inhibiting NAAA raises PEA levels, offering a therapeutic strategy for managing pain and inflammation. [21]

Conclusion and Future Prospects

The pyrrolidine scaffold continues to demonstrate its immense value in drug discovery. Its inherent three-dimensionality and stereochemical complexity provide a robust foundation for the design of potent and selective therapeutic agents. The synthetic methodologies for its construction and functionalization are mature and flexible, allowing for the creation of vast and diverse chemical libraries.

Future efforts will likely focus on exploring novel substitution patterns to access new chemical space and target previously "undruggable" proteins. A deeper integration of computational modeling and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will be essential to guide the design of next-generation pyrrolidine derivatives with optimized efficacy and safety profiles. [22]As our understanding of disease biology deepens, the versatility of the pyrrolidine ring ensures it will remain a privileged and indispensable scaffold in the ongoing quest for novel medicines.

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Moody, I. S., et al. (2020). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC.

- BenchChem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. BenchChem.

- Enamine. Synthesis of unique pyrrolidines for drug discovery. Enamine.

- BenchChem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.

- Jeelan Basha, N., et al. (2022).

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC.

- Jeelan Basha, N., et al. (2022).

- Nan, F., et al. (2013).

- Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. ScienceDirect.

- Gultyai, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Gauss-Müller, V., et al. (2002).

- Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. PMC.

- Sjölin, O. (2016). Synthesis of substituted pyrrolidines. DiVA portal.

- Sharma, S., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect.

- Sweeney, J. B., et al. (2020).

- Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.

- Wikipedia. Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia.

- BioWorld. (2003). New inhibitors of dipeptidyl-peptidase IV with blood glucose-lowering activity. BioWorld.

- Navickas, V., et al. (2023).

- Seki, M., et al. (2013).

- Jasaitis, A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.

- PrepChem.

- Wang, Y., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed.

- Rahman, M. H., et al. (2021). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Bentham Science.

- BenchChem. (2025).

- BenchChem. A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. BenchChem.

- Semantic Scholar.

- Chen, J., et al. (2015).

- Wang, Y., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents.

- BenchChem.

- Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal.

- ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022.

- Wang, J., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Parai, M., et al. (2020). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC.

- Tallei, T. E., et al. (2022).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 9. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 12. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]